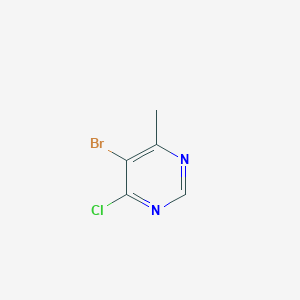

5-Bromo-4-chloro-6-methylpyrimidine

Overview

Description

5-Bromo-4-chloro-6-methylpyrimidine is a halogenated pyrimidine derivative that has garnered interest due to its potential as an intermediate in the synthesis of various substituted pyrimidine compounds. These compounds are valuable in medicinal chemistry and pharmaceutical research for their diverse biological activities.

Synthesis Analysis

The synthesis of halogenated pyrimidines, such as 5-bromo-4-chloro-6-methylpyrimidine, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product .

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a related compound, has been determined, revealing its crystallization in the monoclinic crystal system and the presence of intramolecular hydrogen bonding within the crystalline network . Vibrational spectral studies, such as Raman and infrared spectroscopy, have also been employed to assign normal vibrations and study the substitutional effects on vibrational frequencies and modes .

Chemical Reactions Analysis

Halogenated pyrimidines are versatile intermediates that can undergo various chemical reactions. For instance, the reaction of 5-bromo-2-chloro-6-methylpyrimidine with secondary amines in boiling ethanol can afford 4-amino-5-bromo-2-substituted aminopyrimidines . Moreover, halogen dance reactions have been used to synthesize unique halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be further manipulated to generate pentasubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure and substituents. The vibrational analyses of polarized Raman and infrared spectra, along with normal coordinate calculations, provide insights into the effects of halogen substitution on the properties of pyrimidines . Quantum chemical calculations, including density functional theory (DFT), can predict geometrical, conformational, and spectroscopic parameters, as well as nonlinear optical properties, which are essential for understanding the behavior of these compounds in various environments .

Scientific Research Applications

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: Pyridinesulfonamide, a fragment of 5-Bromo-4-chloro-6-methylpyrimidine, has a wide range of applications in novel drugs . The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized .

- Methods of Application or Experimental Procedures: The stereostructures of the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been researched . Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .

- Summary of Results or Outcomes: The crystal structures and calculated geometries were extremely similar, which permitted a comparison of the relative reliabilities of ACs obtained by ECD analyses and theoretical simulation . In addition, the effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated . Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

Application in Organic Synthesis

- Specific Scientific Field: Organic Synthesis .

- Summary of the Application: 5-Bromo-4-chloro-6-methylpyrimidine has been used in a unique one-pot, simultaneous nitrodebromination and methyl bromonitration . This transformation has not been reported on pyrimidines or other organic compounds .

- Methods of Application or Experimental Procedures: The transformation occurs upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 . It is a facile and rapid transformation .

- Summary of Results or Outcomes: The transformation resulted in moderate yields . This method provides a new pathway for the synthesis of nitro and halogen functionalities, which are important intermediates in organic and total syntheses of natural products .

Application in Material Science

- Specific Scientific Field: Material Science .

- Summary of the Application: 5-Bromo-4-chloro-6-methylpyrimidine is used in the synthesis of various materials .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures depend on the type of material being synthesized .

- Summary of Results or Outcomes: The outcomes of these syntheses can vary widely, but the use of 5-Bromo-4-chloro-6-methylpyrimidine often results in materials with unique properties .

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)

- Safety Data Sheet : Link

Future Directions

Researchers should explore the compound’s applications further, including its potential as a building block for novel molecules, drug development, and material science. Investigating its biological activity and optimizing synthetic routes could lead to exciting discoveries.

Remember that this analysis is based on available information, and further research is essential for a deeper understanding of 5-Bromo-4-chloro-6-methylpyrimidine’s properties and applications.

properties

IUPAC Name |

5-bromo-4-chloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSNNPGRFRGVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399089 | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-6-methylpyrimidine | |

CAS RN |

3438-55-9 | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)